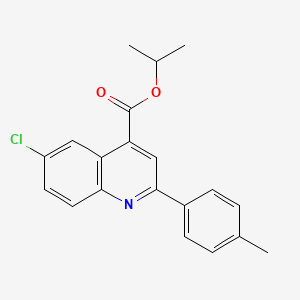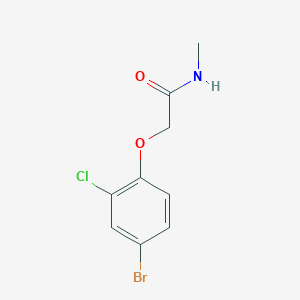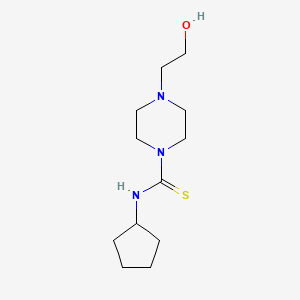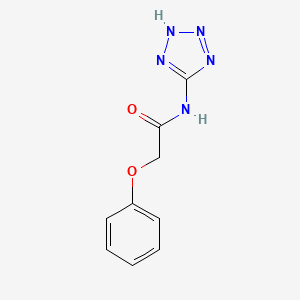
isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its quinoline core structure, which is substituted with a 6-chloro group, a 4-methylphenyl group, and an isopropyl ester at the carboxylate position. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. For this compound, the Friedländer synthesis is often preferred, involving the condensation of 2-aminobenzophenone with an appropriate aldehyde.
Substitution with 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 4-methylphenyl with the chlorinated quinoline core in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst like sulfuric acid or a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of amino or thiol-substituted quinoline derivatives.
科学的研究の応用
Isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: Used as a probe to study quinoline-based enzyme inhibitors and receptor modulators.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex quinoline derivatives.
Industrial Applications: Utilized in the development of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the quinoline core.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline-4-carboxylic acid derivatives: Various derivatives with different substituents at the 2, 4, and 6 positions.
Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core.
Uniqueness
Isopropyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate is unique due to its specific combination of substituents, which confer distinct biological activities and chemical reactivity. The presence of the isopropyl ester and the 4-methylphenyl group differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct pharmacokinetic properties.
特性
IUPAC Name |
propan-2-yl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-12(2)24-20(23)17-11-19(14-6-4-13(3)5-7-14)22-18-9-8-15(21)10-16(17)18/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOUTDXCSJEHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355432-97-2 |
Source


|
| Record name | ISOPROPYL 6-CHLORO-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(7-Butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one](/img/structure/B5749945.png)
![3-[4-(Benzylsulfamoyl)phenyl]propanamide](/img/structure/B5749953.png)

![(NE)-4-chloro-N-[(4Z)-2,3,5-trichloro-4-(4-chlorophenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B5749966.png)


![N'-(11,11-dimethyl-4-methylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)ethane-1,2-diamine](/img/structure/B5749977.png)


![2-[2-(dicyanomethylene)hydrazino]benzoic acid](/img/structure/B5750016.png)
![2-(2-Fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B5750033.png)
![PROPAN-2-YL 2-BENZAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B5750040.png)


